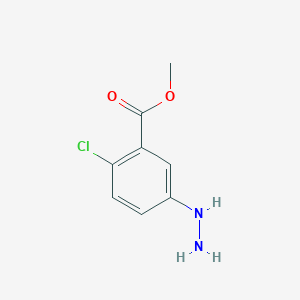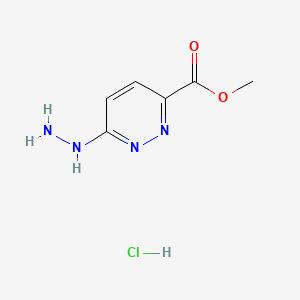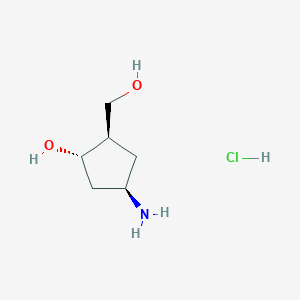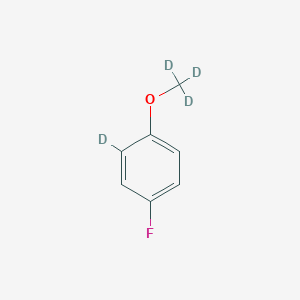
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative compound of Valsartan . It has the molecular formula C20 H23 N5 O2 . H Cl and a molecular weight of 401.89 . It is also known as Methyl (2S)-2- { [ (2′-cyano-4-biphenylyl)methyl]amino}-3-methylbutyrate .
Synthesis Analysis
The synthesis of Valsartan, a pharmaceutical agent used in antihypertensive therapy, has been described in literature. The synthesis process involves five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involves tetrazole ring formation catalyzed by Lewis acid . Another efficient synthesis of Valsartan involves a Negishi reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20 H23 N5 O2 . H Cl . Further analysis such as NMR, MS spectroscopy, and structure elucidation can provide more detailed information about its molecular structure .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Valsartan involves the formation of a tetrazole ring, catalyzed by a Lewis acid . In another synthesis method, a Negishi reaction is used for the formation of the aryl-aryl bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C20 H23 N5 O2 . H Cl and molecular weight 401.89 . Detailed properties such as solubility, melting point, boiling point, etc., may require further experimental analysis.Wirkmechanismus
While specific information on the mechanism of action of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is not available, Valsartan, the parent compound, is an angiotensin-receptor blocker used to manage hypertension and heart failure . It works by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves the modification of Valsartan, which is an angiotensin II receptor antagonist. The modification involves the removal of the oxopentyl group from Valsartan and the addition of a methyl ester group. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid.", "Starting Materials": [ "Valsartan", "Methyl iodide", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotection of oxopentyl group from Valsartan using sodium hydride in methanol to obtain Des(oxopentyl) Valsartan", "Step 2: Methylation of Des(oxopentyl) Valsartan using methyl iodide in the presence of a base to obtain Des(oxopentyl) Valsartan Methyl Ester", "Step 3: Formation of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride by reacting Des(oxopentyl) Valsartan Methyl Ester with hydrochloric acid" ] } | |
CAS-Nummer |
1111177-20-8 |
Molekularformel |
C₂₀H₂₃N₅O₂ · HCi |
Molekulargewicht |
365.433646 |
Synonyme |
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, L-Valine, Methyl Ester, Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








